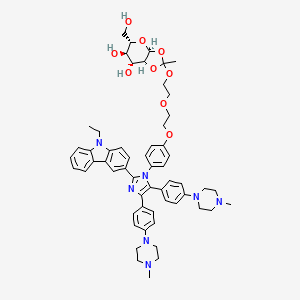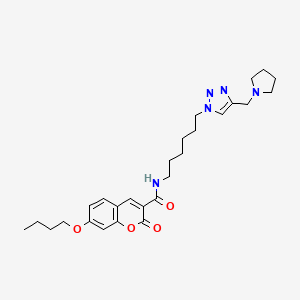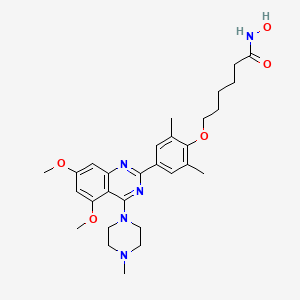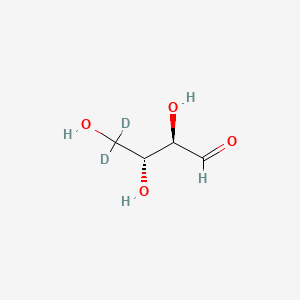
D-Erythrose-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Erythrose-d2 is a deuterated form of D-erythrose, a four-carbon monosaccharide with the chemical formula C4H8O4. It is a stereoisomer of D-threose and is classified as an aldotetrose due to the presence of an aldehyde group. The “d2” designation indicates that two hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Erythrose can be synthesized through the selective degradation of D-glucose. One common method involves the oxidation of D-glucose with lead tetraacetate, which selectively degrades the glucose to di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose . This method provides a high overall yield of at least 80%.
Industrial Production Methods
Industrial production of D-erythrose typically involves the same synthetic routes used in laboratory settings, but on a larger scale. The process involves the oxidation of D-glucose followed by hydrolysis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Erythrose-d2 undergoes various chemical reactions, including:
Oxidation: D-Erythrose can be oxidized to form erythronic acid.
Reduction: It can be reduced to form erythritol, a sugar alcohol.
Substitution: The hydroxyl groups in D-erythrose can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate and nitric acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: Erythronic acid.
Reduction: Erythritol.
Substitution: Various substituted erythrose derivatives depending on the reagents used.
Scientific Research Applications
D-Erythrose-d2 has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways, particularly in the pentose phosphate pathway.
Medicine: Used in research to understand the metabolism of sugars and their derivatives.
Industry: Employed in the production of various biochemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of D-erythrose-d2 involves its participation in various biochemical pathways. In the pentose phosphate pathway, D-erythrose-4-phosphate is an intermediate that plays a crucial role in the synthesis of nucleotides and amino acids. The deuterium atoms in this compound can provide insights into the reaction mechanisms by acting as tracers in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
D-Threose: A diastereomer of D-erythrose with different spatial arrangement of hydroxyl groups.
L-Erythrose: The enantiomer of D-erythrose, having the same chemical formula but different optical activity.
D-Erythritol: A reduced form of D-erythrose, commonly used as a sugar substitute.
Uniqueness
D-Erythrose-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and understanding reaction mechanisms. Its isotopic labeling allows researchers to track its metabolic fate and study the kinetics of biochemical reactions in greater detail .
Properties
Molecular Formula |
C4H8O4 |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
(2R,3R)-4,4-dideuterio-2,3,4-trihydroxybutanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i2D2 |
InChI Key |
YTBSYETUWUMLBZ-VTPOVWAESA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


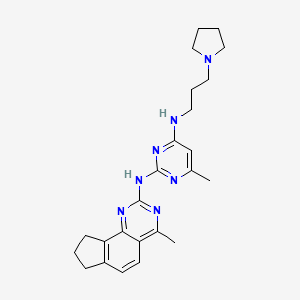

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)
